
2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane is a complex organic compound characterized by the presence of a nitromethylidene group, a tetradecane-1-sulfonyl group, and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane typically involves multi-step organic reactions. The initial step often includes the formation of the thiazinane ring, followed by the introduction of the nitromethylidene and tetradecane-1-sulfonyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing advanced technologies and equipment to achieve high yield and purity. The optimization of reaction conditions and the use of efficient purification techniques are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting nitro groups to amines.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane involves its interaction with specific molecular targets and pathways. The nitromethylidene group may participate in redox reactions, while the sulfonyl group can influence the compound’s solubility and reactivity. The thiazinane ring structure may contribute to the compound’s stability and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Tetradecane, 1-(methylsulfinyl): Shares the tetradecane backbone but differs in the functional groups attached.
Tetradecane, 1-(tetradecyloxy): Similar in having a tetradecane chain but with an ether linkage instead of a sulfonyl group.
2-Hydroxy-5-(tetradecane-1-sulfonyl)-N-(4-trifluoromethyl-phenyl)-benzamide: Contains a sulfonyl group but differs significantly in overall structure and functional groups.
Uniqueness
2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane is unique due to its combination of a nitromethylidene group, a sulfonyl group, and a thiazinane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88428-13-1 |
|---|---|
Molecular Formula |
C19H36N2O4S2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-(nitromethylidene)-3-tetradecylsulfonyl-1,3-thiazinane |
InChI |
InChI=1S/C19H36N2O4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-27(24,25)20-15-14-16-26-19(20)18-21(22)23/h18H,2-17H2,1H3 |
InChI Key |
UVQUSJGFQCZCON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)(=O)N1CCCSC1=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




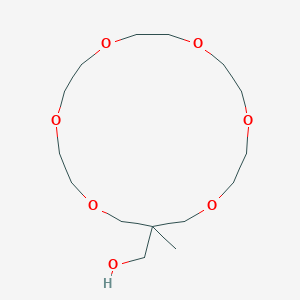

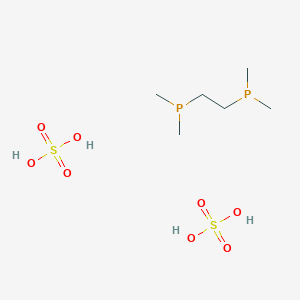
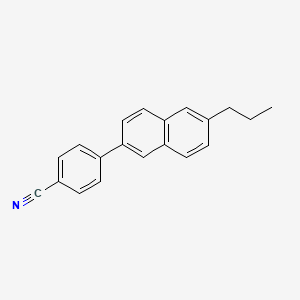
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
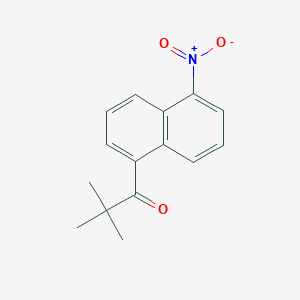
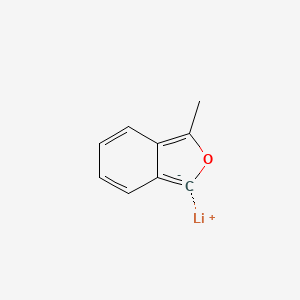

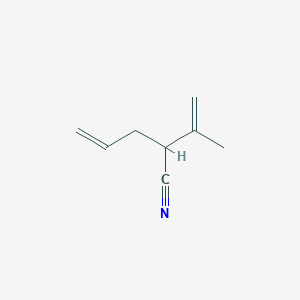
![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
